molecular formula C20H17N3O4S B11271792 N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11271792
M. Wt: 395.4 g/mol
InChI Key: MJHVRSYUDUWLAD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothieno[3,2-d]pyrimidine core, which is fused with a phenyl ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzothieno[3,2-d]pyrimidine core.

    Substitution with 2,4-Dimethoxyphenyl Group: The core structure is then subjected to a substitution reaction with 2,4-dimethoxyphenylamine under controlled temperature and solvent conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and photovoltaic devices.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: shares structural similarities with other benzothieno[3,2-d]pyrimidine derivatives.

    This compound: is compared with compounds like benzothieno[3,2-d]pyrimidine-4-one and its derivatives.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H17N3O4S/c1-26-12-7-8-14(15(9-12)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-16(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24)

InChI Key

MJHVRSYUDUWLAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)OC

Origin of Product

United States

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